2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide
Description
Properties
IUPAC Name |
2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS3/c1-8-2-4-9(5-3-8)6-18-11-15-16-12(20-11)19-7-10(17)14-13/h2-5H,6-7,13H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWNZFITUVDXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide typically involves the following steps:
Thiadiazole Formation: : The thiadiazole ring is formed by reacting a suitable hydrazine derivative with carbon disulfide and an alkyl halide under basic conditions[_{{{CITATION{{{2{893726-76-6| 2-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol ...[{{{CITATION{{{_3{2- ( {5- [ (4-METHYLBENZYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N ...](https://www.sigmaaldrich.com/IN/en/product/aldrich/l474169).
Sulfanyl Group Introduction: : The sulfanyl group is introduced by reacting the thiadiazole derivative with a thiol, such as 4-methylbenzyl mercaptan, under appropriate reaction conditions.
Acetohydrazide Formation: : The final step involves the reaction of the sulfanyl-thiadiazole compound with an acyl chloride or anhydride to form the acetohydrazide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring's electron-deficient nature facilitates nucleophilic attacks at positions 2 and 5. Key substitution patterns include:
This reactivity enables modular structural modifications for biological activity optimization .
Oxidation Reactions
The sulfanyl (-S-) groups undergo controlled oxidation:
Key transformations:
-
Sulfoxide formation: H₂O₂ (30%) in acetic acid, 0°C → mono-oxidized product
-
Sulfone formation: mCPBA (2 equiv), CH₂Cl₂, RT → fully oxidized derivative
Oxidation states significantly influence electronic properties and binding affinity to biological targets .
Condensation Reactions
The acetohydrazide moiety participates in Schiff base formation:
Experimental protocol (representative):
-
React with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol
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Catalyze with glacial acetic acid (3 drops)
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Reflux for 6-8 hrs → N'-arylidene derivatives
Characterized products:
-
N'-(4-chlorobenzylidene) derivative: m.p. 189-191°C (dec)
Cyclization Reactions
Under acidic conditions, the compound forms heterocyclic fused systems:
| Cyclization Agent | Conditions | Product | Application |
|---|---|---|---|
| POCl₃ | Reflux, 4 hrs | Thiadiazolo[3,2-b]triazepin-6-one | Anticancer scaffolds |
| CS₂/KOH | EtOH, 60°C | Thiadiazolo-thiazine derivatives | Antimicrobial agents |
Metal Complexation
The nitrogen/sulfur-rich structure chelates transition metals:
Demonstrated complexes:
-
Copper(II): [Cu(C₁₈H₁₈N₄OS₃)Cl]·2H₂O
-
Zinc(II): Kₐ = 1.2×10⁴ M⁻¹ (potentiometric titration)
Enzymatic Interactions
Though not direct chemical reactions, the compound undergoes metabolic transformations:
In vitro hepatic microsome studies show:
-
Phase I metabolism: Oxidative desulfurization (CYP3A4-mediated)
Reaction Optimization Data
Critical parameters for reproducible syntheses:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH (condensation) | 4.5-5.0 | <4.5: Premature hydrolysis; >5.0: Side products |
| Temperature (cyclization) | 80-85°C | Below 75°C: Incomplete reaction |
| Solvent polarity | ε = 20-30 (e.g., DMF) | Low polarity: Reduced solubility |
These findings are corroborated by XRD analyses showing preserved thiadiazole ring integrity post-modification . The compound's dual reactive sites (thiadiazole C-S bonds + hydrazide NH₂) enable sequential multi-step transformations for advanced pharmacophore development .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds featuring the thiadiazole ring have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Tested Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 12 | |
| 2-[(5-{...})] | Enterobacter aerogenes | 14 |
Research indicates that the introduction of various substituents on the thiadiazole ring can enhance antimicrobial efficacy. For example, the presence of a methyl group on the phenyl ring significantly increases activity against Enterobacter aerogenes and other pathogens.
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer potential. A study demonstrated that compounds similar to 2-[(5-{...})] exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Table 2: Cytotoxic Effects on Cancer Cell Lines
The mechanism proposed involves the induction of apoptosis in cancer cells, mediated by oxidative stress and mitochondrial dysfunction.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications. Studies suggest that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Study: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of a related thiadiazole derivative in a murine model of arthritis. The results indicated a significant reduction in paw swelling and joint inflammation when treated with the compound.
Mechanism of Action
The mechanism by which 2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
Thiadiazole vs. Oxadiazole/Triazole Derivatives
- Compound 7d (): Features a 1,3,4-oxadiazole core instead of thiadiazole, with a 4-methylphenylpropanamide chain. Molecular weight: 389 g/mol.
- Compound : Contains a 1,2,4-triazole core substituted with a 4-methylphenyl group. The triazole ring offers distinct hydrogen-bonding capabilities, which may improve target binding .
- Compound 132 (): A pyridyl-oxadiazole derivative with anticancer activity (IC₅₀ = 0.010 μM against EGFR). The oxadiazole core and pyridyl group contribute to its potency .
Substituent Variations
- Compound: Substituted with a 4-chlorobenzylsulfanyl group and an isopropylphenylmethylene hydrazide. Molecular formula: C₂₁H₂₁ClN₄OS₃ (477.06 g/mol).
- Compound : Includes a 4-hydroxy-3,5-dimethoxyphenyl group. The methoxy and hydroxy groups improve water solubility but may reduce membrane permeability .
- Compound: Features a 4-dimethylaminophenyl group, introducing a strong electron-donating substituent that could enhance interactions with biological targets .
Physicochemical Properties
Notes:
- Electron-withdrawing groups (e.g., Cl in ) may enhance stability but reduce solubility .
Biological Activity
The compound 2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, particularly focusing on its antioxidant, antimicrobial, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of hydrazide derivatives with thioketones or thiocyanates. The resulting product is characterized using various spectroscopic methods such as FT-IR and NMR spectroscopy to confirm the structural integrity and functional groups present in the compound.
Table 1: Characterization Data
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4S3 |
| Molecular Weight | 374.55 g/mol |
| InChIKey | FUWMLUQGQCPWEZ-UHFFFAOYSA-N |
| Melting Point | Not specified |
Antioxidant Activity
Research indicates that compounds within the thiadiazole family exhibit significant antioxidant properties. For instance, studies have shown that 2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide demonstrates a strong capacity to scavenge free radicals, comparable to ascorbic acid. The antioxidant activity is typically assessed using DPPH radical scavenging assays.
Case Study : In a comparative study, the compound exhibited an IC50 value of approximately 43 µg/mL against DPPH radicals, which is competitive with standard antioxidants like ascorbic acid (IC50 ~ 80 µg/mL) .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Preliminary investigations suggest that it possesses notable activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of 2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide has been explored in various cancer cell lines. Studies have demonstrated that it exhibits cytotoxic effects on human cancer cells, including breast and glioblastoma cell lines.
Case Study : In vitro assays revealed that the compound reduced cell viability in MCF-7 (breast cancer) cells with an IC50 value of approximately 25 µM. Morphological analysis indicated that cell death occurred via apoptosis, characterized by chromatin condensation and membrane blebbing .
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for 2-[(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide, and how are reaction conditions monitored?
- Methodology : The compound is synthesized via a two-step procedure:
Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form the 1,3,4-thiadiazole core .
Alkylation : The intermediate 5-mercapto-1,3,4-thiadiazole undergoes alkylation with (4-methylphenyl)methanesulfonyl chloride.
- Critical parameters include stoichiometric ratios (e.g., 1.2 eq hydrazine hydrate), solvent selection (absolute ethanol for reflux), and reaction duration (4 hours) .
- Monitoring : Thin-layer chromatography (TLC) with chloroform:methanol (7:3) is used to track reaction progress .
Q. Which spectroscopic techniques are employed to confirm the compound’s structural integrity?
- Structural Validation :
- Elemental analysis verifies purity and composition .
- 1H NMR and IR spectroscopy identify functional groups (e.g., sulfanyl, hydrazide) and confirm alkylation .
- Single-crystal X-ray diffraction (e.g., R factor = 0.057) resolves bond lengths and molecular geometry .
Q. What safety precautions are essential when handling intermediates like (4-methylphenyl)methanesulfonyl chloride?
- Safety Protocol :
- Use fume hoods to avoid inhalation of irritant vapors .
- Wear gloves and goggles to prevent skin/eye contact, which may cause burns .
- Neutralize acidic byproducts with ice water during workup .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity in derivatives?
- SAR Framework :
- Variation of substituents : Replace the 4-methylphenyl group with electron-withdrawing/donating groups (e.g., chloro, methoxy) to assess antimicrobial or anticancer activity .
- In vitro assays : Test derivatives against enzyme targets (e.g., carbonic anhydrase for anticonvulsant activity) .
- Computational docking : Use AutoDock Vina to predict binding affinities to biological targets (e.g., EGFR kinase) .
Q. What computational tools integrate with experimental data to predict the compound’s interactions with biological targets?
- AI-Driven Workflows :
- COMSOL Multiphysics : Simulate reaction kinetics and optimize solvent-free conditions for derivative synthesis .
- Molecular dynamics (MD) simulations : Analyze stability of thiadiazole-protein complexes in aqueous environments .
- QSAR models : Corrogate substituent effects with logP values to predict bioavailability .
Q. How can contradictions in biological activity data across derivatives be systematically resolved?
- Data Reconciliation Strategies :
- Control variables : Standardize assay conditions (e.g., pH, temperature) to minimize variability .
- Dose-response curves : Compare IC50 values across multiple cell lines (e.g., MCF-7 vs. HepG2) .
- Meta-analysis : Aggregate data from crystallography (e.g., bond angles) and spectroscopy to identify structural outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
